2-(3,4-dimethylphenoxy)-N,N-diethylethanamine;oxalic acid
Description
2-(3,4-Dimethylphenoxy)-N,N-diethylethanamine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N,N-diethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-5-15(6-2)9-10-16-14-8-7-12(3)13(4)11-14;3-1(4)2(5)6/h7-8,11H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROIJYXFOJJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N,N-diethylethanamine typically involves the reaction of 3,4-dimethylphenol with N,N-diethylethanamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N,N-diethylethanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-(3,4-Dimethylphenoxy)-N,N-diethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
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